molecular formula C23H19NO3 B055240 2-[6-[(Quinolin-2-yl)methoxy]naphthalen-2-yl]propanoic acid CAS No. 123016-15-9

2-[6-[(Quinolin-2-yl)methoxy]naphthalen-2-yl]propanoic acid

Cat. No.: B055240
CAS No.: 123016-15-9
M. Wt: 357.4 g/mol
InChI Key: QWFAMXAVDCZEBZ-UHFFFAOYSA-N
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Description

2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid is a complex organic compound with a molecular formula of C23H19NO3. It is known for its unique structure, which combines a quinoline moiety with a naphthalene ring through a methoxy linkage, and a propanoic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Derivative: Starting with a quinoline precursor, the quinoline-2-ylmethanol is synthesized through a series of reactions involving nitration, reduction, and methylation.

    Naphthalene Derivative Preparation: The naphthalene-2-yl derivative is prepared through halogenation and subsequent substitution reactions.

    Coupling Reaction: The quinoline-2-ylmethanol is then coupled with the naphthalene-2-yl derivative using a base catalyst to form the methoxy linkage.

    Introduction of the Propanoic Acid Group: Finally, the propanoic acid group is introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline and naphthalene derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline or naphthalene rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, polar aprotic solvents.

Major Products Formed

    Oxidation: Quinoline-2-carboxylic acid, naphthalene-2-carboxylic acid.

    Reduction: Quinoline-2-ylmethanol, naphthalene-2-ylmethanol.

    Substitution: Various substituted quinoline and naphthalene derivatives.

Scientific Research Applications

2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological activities.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid: Unique due to its specific methoxy linkage and propanoic acid group.

    Quinoline Derivatives: Compounds like quinoline-2-carboxylic acid and quinoline-2-ylmethanol share structural similarities but lack the naphthalene moiety.

    Naphthalene Derivatives: Compounds like naphthalene-2-carboxylic acid and naphthalene-2-ylmethanol share structural similarities but lack the quinoline moiety.

Uniqueness

2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid stands out due to its combined structural features, which confer unique chemical and biological properties.

Properties

CAS No.

123016-15-9

Molecular Formula

C23H19NO3

Molecular Weight

357.4 g/mol

IUPAC Name

2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid

InChI

InChI=1S/C23H19NO3/c1-15(23(25)26)17-6-7-19-13-21(11-9-18(19)12-17)27-14-20-10-8-16-4-2-3-5-22(16)24-20/h2-13,15H,14H2,1H3,(H,25,26)

InChI Key

QWFAMXAVDCZEBZ-UHFFFAOYSA-N

SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 6-hydroxy-α-methyl-2-naphthaleneacetic acid (10.8 g, 50 mmol) in methanol (100 ml) is added sodium methoxide (100 mmol). After 10 minutes the solvent is removed and replaced with dimethylformamide (250 ml). 2-(Chloromethyl)quinoline (17.8 g, 100 mmol) is then added and the reaction mixture is stirred for 8 days at room temperature. The reaction mixture is partitioned between water and methylene chloride, the organic layer is washed with water and evaporated to yield 27 g of an oil. Recrystallization of this oil twice from acetonitrile gives 10.6 g of white crystals of intermediate ether ester (42% yield, m.p. 106°-108° C.).
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10.8 g
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reactant
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sodium methoxide
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100 mmol
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100 mL
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17.8 g
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reactant
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

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